molecular formula C21H18N4O2S2 B6064421 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B6064421
M. Wt: 422.5 g/mol
InChI Key: XELZIPAJEITRRV-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzothiazole ring, and an acetamide group

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-12-3-8-16-17(9-12)29-20(24-16)14-4-6-15(7-5-14)23-19(27)11-28-21-22-13(2)10-18(26)25-21/h3-10H,11H2,1-2H3,(H,23,27)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELZIPAJEITRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NC(=CC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and benzothiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and acylation, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperature ranges, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the compound, altering its chemical properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrimidine and benzothiazole have shown promising results in inhibiting tumor growth in vitro. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The thiazole and pyrimidine rings are known to contribute to antimicrobial activity. Compounds featuring these moieties have been evaluated for their efficacy against bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The sulfanyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial cells .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several thiazole and pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited significant antibacterial activity, particularly against resistant strains, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds, 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide stands out due to its unique combination of a pyrimidine ring and a benzothiazole ring. This structural uniqueness contributes to its distinct chemical properties and potential applications. While cetylpyridinium chloride and domiphen bromide are primarily known for their antimicrobial properties, this compound offers broader applications in various scientific fields.

Biological Activity

The compound 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide , also known by its CAS number 22874-44-8, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C15H17N3O2S
  • Molecular Weight : 303.38 g/mol
  • SMILES Notation : CCc1ccc(cc1)NC(CSc1nc(C)cc(n1)O)=O
  • InChI Key : OGRWWKXUMABOQZ-UHFFFAOYSA-N

Physical Properties

PropertyValue
LogP3.0173
LogD2.8601
Polar Surface Area57.475 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. In vitro assays demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 8–16 µg/mL, showcasing the compound's potential as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several human cancer cell lines, including HCT116 (colon), MCF-7 (breast), and A549 (lung). In vitro studies revealed that it inhibited cell proliferation with IC50 values ranging from 10 to 30 µM. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in critical cellular pathways:

  • DNA Gyrase Inhibition : The compound has shown efficacy in inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication, thereby preventing bacterial growth.
  • PI3K/mTOR Pathway Modulation : It has been observed to inhibit the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, the compound was tested against a panel of pathogenic bacteria. Results indicated that modifications in the chemical structure significantly influenced antimicrobial potency. The presence of the pyrimidine moiety was crucial for maintaining activity against S. aureus, with IC50 values demonstrating a strong correlation with structural variations .

Case Study 2: Anticancer Activity Assessment

A recent investigation assessed the anticancer effects of this compound on glioblastoma U87 MG cells. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis. The study concluded that this compound could be a promising candidate for further development as an anticancer therapeutic .

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